molecular formula C10H9NO5S B14441976 2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]- CAS No. 73674-58-5

2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]-

Cat. No.: B14441976
CAS No.: 73674-58-5
M. Wt: 255.25 g/mol
InChI Key: CYQVWEIWMNTBIE-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]- is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidinedione, which is a five-membered lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]- typically involves the reaction of pyrrolidinedione with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]- involves its interaction with specific molecular targets. The phenylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2,5-pyrrolidinedione: A similar compound with a phenyl group instead of a phenylsulfonyl group.

    2,5-Pyrrolidinedione, 1-methyl-: A derivative with a methyl group.

    2,5-Pyrrolidinedione, 1-[(4-propylbenzoyl)oxy]-: Another derivative with a propylbenzoyl group.

Uniqueness

2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

73674-58-5

Molecular Formula

C10H9NO5S

Molecular Weight

255.25 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) benzenesulfonate

InChI

InChI=1S/C10H9NO5S/c12-9-6-7-10(13)11(9)16-17(14,15)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

CYQVWEIWMNTBIE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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